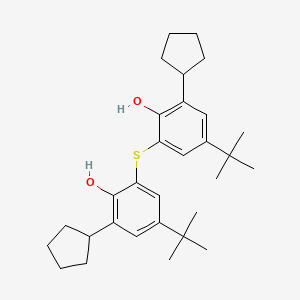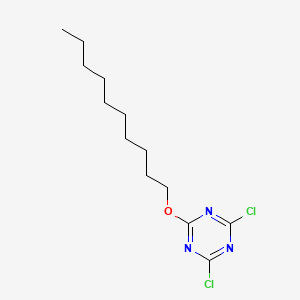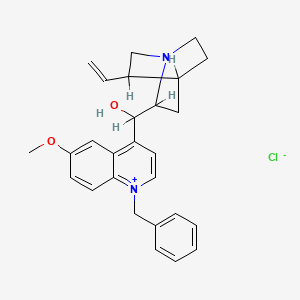
2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(2-methyl-4-thiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(2-methyl-4-thiazolyl)- is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including a fluorophenyl group, a furan ring, a thiazole ring, and a hydroxy group, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(2-methyl-4-thiazolyl)- typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzyl bromide with 2-furylcarboxaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with 2-methyl-4-thiazolyl ketone under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(2-methyl-4-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(2-methyl-4-thiazolyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(2-methyl-4-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, the fluorophenyl group may enhance binding affinity to certain protein targets, while the furan and thiazole rings contribute to the compound’s overall stability and reactivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propen-1-one, 1-(5-((4-chlorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(2-methyl-4-thiazolyl)-
- 2-Propen-1-one, 1-(5-((4-bromophenyl)methyl)-2-furanyl)-3-hydroxy-3-(2-methyl-4-thiazolyl)-
- 2-Propen-1-one, 1-(5-((4-methylphenyl)methyl)-2-furanyl)-3-hydroxy-3-(2-methyl-4-thiazolyl)-
Uniqueness
The presence of the fluorophenyl group in 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(2-methyl-4-thiazolyl)- distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s electronic properties, enhancing its reactivity and binding affinity to biological targets. This makes the compound particularly valuable in medicinal chemistry for the development of new drugs with improved efficacy and selectivity.
Propriétés
Numéro CAS |
280571-88-2 |
|---|---|
Formule moléculaire |
C18H14FNO3S |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
1-[5-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H14FNO3S/c1-11-20-15(10-24-11)16(21)9-17(22)18-7-6-14(23-18)8-12-2-4-13(19)5-3-12/h2-7,9-10,21H,8H2,1H3 |
Clé InChI |
FWOYRJQLHHOMQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)C(=CC(=O)C2=CC=C(O2)CC3=CC=C(C=C3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



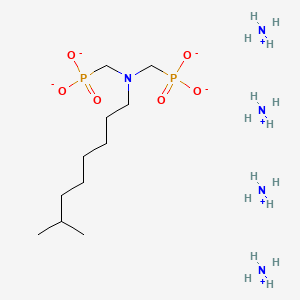
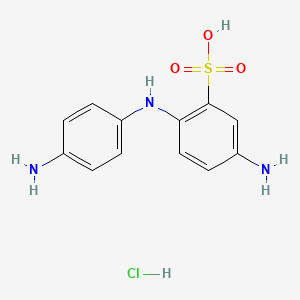
![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)


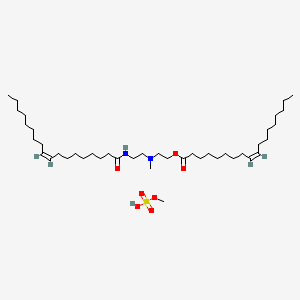
![Tetrapotassium [(propylimino)bis(methylene)]diphosphonate](/img/structure/B12675387.png)
